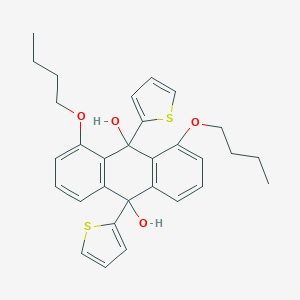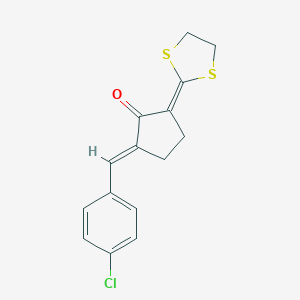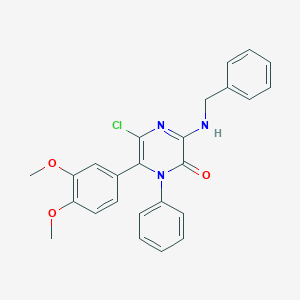
1,8-Dibutoxy-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dibutoxy-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol, also known as DTA, is a synthetic compound that belongs to the family of anthracenediols. DTA has been extensively studied for its potential applications in various scientific research fields due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,8-Dibutoxy-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol is based on its ability to act as a charge carrier in organic electronic devices. It has been found to exhibit high electron affinity and low ionization potential, which makes it a good candidate for use as an electron transport material.
Biochemical and Physiological Effects:
1,8-Dibutoxy-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that it exhibits low toxicity and biocompatibility, making it a promising candidate for use in biomedical applications such as drug delivery and tissue engineering.
Vorteile Und Einschränkungen Für Laborexperimente
1,8-Dibutoxy-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol offers several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits excellent stability under ambient conditions. However, it has some limitations, including its relatively high cost and the need for specialized equipment for its characterization.
Zukünftige Richtungen
There are several future directions for research on 1,8-Dibutoxy-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol. One potential area of research is the development of new synthesis methods that could reduce the cost and increase the yield of the compound. Another area of research is the exploration of its potential applications in biomedical fields such as drug delivery and tissue engineering. Additionally, further studies are needed to fully understand the mechanism of action of 1,8-Dibutoxy-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol and its potential applications in organic electronic devices.
Synthesemethoden
1,8-Dibutoxy-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol can be synthesized by a multi-step reaction process that involves the condensation of 2-thiophene carboxaldehyde with 9,10-anthracenedione, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by treating the reduced intermediate with butyl bromide in the presence of potassium carbonate.
Wissenschaftliche Forschungsanwendungen
1,8-Dibutoxy-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol has been studied for its potential applications in various scientific research fields, including organic electronics, optoelectronics, and photovoltaics. It has been found to exhibit excellent charge transport properties, making it a promising candidate for use in organic electronic devices such as solar cells, light-emitting diodes, and field-effect transistors.
Eigenschaften
Molekularformel |
C30H32O4S2 |
|---|---|
Molekulargewicht |
520.7 g/mol |
IUPAC-Name |
1,8-dibutoxy-9,10-dithiophen-2-ylanthracene-9,10-diol |
InChI |
InChI=1S/C30H32O4S2/c1-3-5-17-33-23-13-7-11-21-27(23)30(32,26-16-10-20-36-26)28-22(29(21,31)25-15-9-19-35-25)12-8-14-24(28)34-18-6-4-2/h7-16,19-20,31-32H,3-6,17-18H2,1-2H3 |
InChI-Schlüssel |
ORYHDSMGPCLSEK-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC2=C1C(C3=C(C2(C4=CC=CS4)O)C=CC=C3OCCCC)(C5=CC=CS5)O |
Kanonische SMILES |
CCCCOC1=CC=CC2=C1C(C3=C(C2(C4=CC=CS4)O)C=CC=C3OCCCC)(C5=CC=CS5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B290111.png)


![(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B290114.png)

![N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B290118.png)
![Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290121.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone](/img/structure/B290122.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(4-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290123.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290127.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-2(1H)-pyrazinone](/img/structure/B290130.png)